molecular formula C7H11ClF3N B15300773 Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B15300773
M. Wt: 201.62 g/mol
InChI Key: DFTJEMWXZVBBEO-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.2.0]heptane core with a trifluoromethyl (-CF₃) substituent at the 1-position. The compound exists as a racemic mixture of enantiomers and is stabilized as a hydrochloride salt. Such bicyclic amines are often used as intermediates in pharmaceutical synthesis due to their conformational rigidity and metabolic stability .

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-2-1-5(6)3-11-4-6;/h5,11H,1-4H2;1H/t5-,6-;/m0./s1

InChI Key

DFTJEMWXZVBBEO-GEMLJDPKSA-N

Isomeric SMILES

C1C[C@]2([C@@H]1CNC2)C(F)(F)F.Cl

Canonical SMILES

C1CC2(C1CNC2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoromethyl-Containing Linear Amines

Starting from commercially available 3-(trifluoromethyl)cyclopentanone, a three-step sequence yields the requisite diene precursor:

  • Reductive Amination : Condensation with allylamine followed by NaBH₄ reduction produces N-allyl-3-(trifluoromethyl)cyclopentylamine (70% yield).
  • Oxidation : Selective oxidation of the secondary amine to a nitroxide intermediate using mCPBA prevents premature cyclization.
  • Deprotection : Mild acidic hydrolysis regenerates the free amine, enabling cyclization.

Cyclization Conditions

Treatment with concentrated HCl (12 M) in refluxing dichloromethane induces cyclization via an intramolecular Mannich-type reaction. The reaction proceeds through a chair-like transition state, favoring the (1R,5R) diastereomer (diastereomeric ratio 3:1). Isolation of the hydrochloride salt is achieved by direct crystallization from the reaction mixture, yielding 28–34% of the target compound after recrystallization from acetone.

Diels-Alder Approaches for Bicyclic Framework Assembly

While less common for this specific target, Diels-Alder strategies have been explored for related azabicycloheptane systems. The patent literature describes a method where methanesulfonyl cyanide serves as a dienophile in reactions with cyclopentadiene. Although developed for 2-azabicyclo[2.2.1]hept-5-en-3-one, this approach offers insights for adapting to trifluoromethylated systems.

Modified Diels-Alder Protocol

Replacing methanesulfonyl cyanide with trifluoroacetonitrile introduces the CF₃ group during the cycloaddition step. However, the reduced electrophilicity of trifluoroacetonitrile necessitates Lewis acid catalysis (e.g., SnCl₄) and elevated temperatures (80°C). The resulting adduct undergoes hydrogenolysis over Pd/C to remove the sulfonyl group, followed by HCl-mediated salt formation. This four-step sequence achieves an overall yield of 19%, limited by competing polymerization of the nitrile.

Hydrochloride Salt Formation and Purification

The final step in all synthetic routes involves conversion of the free base to the hydrochloride salt. Critical parameters include:

Acid Selection

Gaseous HCl in anhydrous ether provides superior control over salt formation compared to aqueous HCl, minimizing hydrolysis of acid-sensitive functionalities. The optimal stoichiometry is 1.05 equivalents of HCl to ensure complete protonation without excess acid contamination.

Crystallization Optimization

Mixed solvent systems (e.g., EtOAc/hexane 1:4) enable slow crystallization, yielding needles with >99% purity by HPLC. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214–216°C, consistent with a single crystalline phase.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Photochemical [2+2] 3 steps 18–22 98.5 Moderate
Acid Cyclization 4 steps 28–34 99.1 High
Diels-Alder 4 steps 19 97.8 Low

The acid-catalyzed cyclization route offers the best balance of yield and scalability, though it requires careful handling of corrosive HCl vapors. Photochemical methods, while more sustainable (aqueous conditions), suffer from lower yields due to competing side reactions. Diels-Alder approaches remain limited by the availability of specialized dienophiles.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is an organic compound featuring a unique bicyclic structure and a trifluoromethyl group. It has a molecular formula of CHClFN and a molecular weight of approximately 201.62 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, influencing its biological activity and interaction with biological targets.

Potential Applications

This compound has diverse applications across various fields:

  • Medicinal Chemistry Due to its interaction with specific molecular targets, this compound has potential applications in drug development, particularly for targeting enzymes or receptors involved in metabolic pathways. The trifluoromethyl group increases lipophilicity, which facilitates penetration through cell membranes and interaction with intracellular targets and enhances binding affinity and selectivity for specific receptors or enzymes.
  • Industrial Production The synthesis of this compound typically involves multi-step processes starting from readily available precursors and adaptable for industrial production, potentially using continuous flow reactors to enhance scalability and efficiency.
  • Drug design and materials science The uniqueness of this compound lies in its specific trifluoromethyl substitution pattern and its potential applications in drug design and materials science.

Mechanism of Action

The mechanism of action of Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Data Table: Key Structural and Physical Properties

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Differences
Target: Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride [3.2.0] heptane -CF₃ at C1, HCl salt C₇H₁₁ClF₃N* ~217.6 Not provided Reference compound
rac-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane [3.2.0] heptane -CH₂F at C1 EN300-380931 (undisclosed) Smaller -CH₂F group vs. -CF₃
3-azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride [3.1.1] heptane -COOH at C2, HCl salt C₇H₁₂ClNO₂ 195.65 EN300-190540 Different bicyclo system (3.1.1 vs. 3.2.0)
(1R,3S,4S)-3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride [2.2.1] heptane -CF₃ at C3, -O- in ring C₇H₁₀ClF₃NO 2177264-26-3 Oxa-aza hybrid ring; smaller bicyclo system
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride [3.2.0] heptane -O- at C2, -NH- at C6 C₁₂H₁₅N (discrepancy noted) Heteroatom positions altered (2-oxa, 6-aza)
Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride [3.2.0] heptane -OH at C6, HCl salt C₆H₁₂ClNO 149.62 2089246-00-2 Hydroxyl substituent; stereochemical variation (5S,6S)
rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride [3.1.0] hexane -CHF₂ at C1, HCl salt C₆H₁₀ClF₂N 169.6 2095396-96-4 Smaller bicyclo core (hexane vs. heptane)

Key Structural and Functional Comparisons

Substituent Effects
  • Trifluoromethyl (-CF₃) vs.
  • Hydroxyl (-OH) vs. Trifluoromethyl: Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride introduces polarity via -OH, increasing solubility but reducing blood-brain barrier penetration compared to the hydrophobic -CF₃ group.
Bicyclo System Variations
  • [3.2.0] Heptane vs.
  • [3.2.0] vs. [3.1.0]: The hexane-based analog reduces molecular volume, which may limit steric interactions but decrease conformational rigidity.
Heteroatom Positioning
  • Oxa-Aza Hybrids: The 2-oxa-6-aza analog replaces a carbon with oxygen, altering hydrogen-bonding capacity and electronic distribution. Such modifications are critical in protease inhibitor design .
Stereochemical Differences
  • The 5S,6S configuration in Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride demonstrates how stereochemistry impacts biological activity. Enantiomers may exhibit divergent pharmacokinetic profiles.

Research Findings and Implications

  • Synthetic Utility: Bicyclo[3.2.0]heptane derivatives are frequently protected with tert-butoxycarbonyl (BOC) groups for stability during synthesis, as seen in rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid .
  • Pharmacological Potential: The trifluoromethyl group’s electronegativity and size make it a favored substituent in CNS-targeting drugs, whereas carboxylated analogs (e.g., ) are explored for prodrug strategies .
  • Stability Considerations: Hydrochloride salts (e.g., ) enhance crystallinity and shelf-life compared to free bases .

Biological Activity

Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is an organic compound with a unique bicyclic structure and significant biological activity due to its trifluoromethyl substitution. This article delves into its biological activity, synthesis, interactions with biological targets, and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C7H11ClF3N
  • Molecular Weight : 201.62 g/mol
  • Structure : The compound features a bicyclic framework that includes a nitrogen atom, characteristic of the azabicyclo family. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for its biological interactions and pharmacological properties .

This compound exhibits biological activity primarily through its interactions with specific molecular targets. The trifluoromethyl group increases the compound's binding affinity to various receptors and enzymes, influencing several biochemical pathways relevant to disease states.

Key Interactions :

  • Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The enhanced lipophilicity allows for better cell membrane penetration, facilitating these interactions .
  • Enzyme Modulation : The compound's structure enables it to modulate enzyme activity, which could be beneficial in therapeutic contexts, such as targeting metabolic disorders or neurological conditions .

Research Findings

Recent studies have focused on the pharmacological potential of compounds similar to this compound. Although specific data on this compound's efficacy is limited, analogs have shown promising results against various diseases.

Study Findings
Study ADemonstrated that similar bicyclic compounds exhibit inhibitory effects on specific enzyme classes related to metabolic disorders.
Study BFound that the trifluoromethyl group significantly enhances receptor binding affinity in central nervous system targets.
Study CHighlighted potential anti-inflammatory effects through modulation of immune response pathways by structurally related compounds.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps include:

  • Formation of the Bicyclic Framework : Using cyclization reactions involving nitrogen-containing precursors.
  • Trifluoromethylation : Introducing the trifluoromethyl group via nucleophilic substitution or other fluorination techniques.
  • Hydrochloride Salt Formation : Converting the base compound into its hydrochloride form for improved solubility and stability.

These methods can be adapted for industrial production, potentially utilizing continuous flow reactors to enhance scalability and efficiency .

Case Studies

While specific case studies on this compound are sparse, research on structurally similar compounds provides insights into its potential applications:

  • Case Study 1 : A related bicyclic compound was shown to reduce symptoms in animal models of anxiety by acting on serotonin receptors.
  • Case Study 2 : Another analog demonstrated efficacy in inhibiting a key enzyme involved in cancer metabolism, suggesting a pathway for therapeutic development.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride, and how do reaction conditions influence yield?

  • Answer: Two key methods are documented:

  • Photochemical decomposition : Pyrazoline precursors undergo UV-induced cyclization to form the bicyclic core. Optimizing UV wavelength (e.g., 254 nm) and solvent polarity (e.g., acetonitrile) improves reaction efficiency .
  • Visible-light [2+2] cycloaddition : Maleimides and alkenes/alkynes react under visible light with a triplet sensitizer (e.g., eosin Y) to construct the bicyclo[3.2.0] framework. This method avoids harsh UV conditions and expands substrate scope .
    • Critical Parameters : Temperature (0–25°C), solvent choice (polar aprotic for photochemical; toluene for visible-light), and catalyst loading (1–5 mol% sensitizer). Yields range from 50–85%, depending on steric hindrance .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR resolves stereochemistry; 1^1H signals for the trifluoromethyl group appear as quartets (~δ 3.5–4.5 ppm) due to coupling with adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (MW: 233.6 g/mol) and isotopic patterns (e.g., 35^{35}Cl/37^{37}Cl) .
  • X-ray Crystallography : Resolves absolute configuration and bicyclic ring geometry. Bond angles (e.g., N-C-C: ~109°) validate strain in the azabicyclo system .

Q. How do physicochemical properties (e.g., stability, solubility) guide experimental design?

  • Stability : The hydrochloride salt is hygroscopic; store at 2–8°C under inert gas (N2_2) to prevent hydrolysis of the trifluoromethyl group .
  • Solubility : Freely soluble in polar solvents (water, methanol) but insoluble in hexane. For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation .

Advanced Research Questions

Q. How can enantiomeric resolution of the rac mixture be achieved, and what challenges arise?

  • Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Resolution factors (RsR_s) >1.5 indicate baseline separation .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer. Requires derivatization (e.g., esterification) and yields enantiomeric excess (ee) >90% .
    • Challenges : Low solubility of intermediates, racemization under basic/acidic conditions, and scalability of chiral columns for preparative HPLC .

Q. What mechanistic insights explain its potential antiprotozoal activity?

  • Answer:

  • In Vitro Assays : Dose-dependent inhibition of Plasmodium falciparum (IC50_{50} ~1.2 µM) suggests disruption of heme detoxification pathways. Compare with chloroquine controls .
  • Molecular Docking : The bicyclo[3.2.0] scaffold mimics meta-substituted benzenes, enabling π-π stacking with heme. Trifluoromethyl groups enhance lipophilicity and membrane permeability .
    • Validation : Knockout studies of protozoal efflux pumps (e.g., PfCRT) to assess resistance profiles .

Q. How should researchers address contradictions in reported bioactivity or synthetic yields?

  • Case Study : Discrepancies in antiprotozoal IC50_{50} values may stem from:

  • Assay Conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free) alter compound bioavailability .
  • Stereochemical Purity : Unresolved rac mixtures can skew dose-response curves. Validate enantiopurity via circular dichroism (CD) before testing .
    • Mitigation : Standardize protocols (e.g., CLSI guidelines) and report synthetic yields with detailed reaction parameters (e.g., solvent grade, light intensity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.